
(Z)-2-Amino-4-methyl-2-pentenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Amino-4-methyl-2-pentenoic acid (AMPA) is a non-proteinogenic amino acid that is found in the seeds of the legume plant Lathyrus sativus. AMPA is a structural analog of glutamate, a neurotransmitter that is involved in many important physiological processes in the brain. AMPA has been shown to have a number of interesting properties, including its ability to act as an agonist at the AMPA receptor, a type of glutamate receptor that is involved in synaptic plasticity and learning and memory.
作用機序
(Z)-2-Amino-4-methyl-2-pentenoic acid acts as an agonist at the (Z)-2-Amino-4-methyl-2-pentenoic acid receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. When (Z)-2-Amino-4-methyl-2-pentenoic acid binds to the (Z)-2-Amino-4-methyl-2-pentenoic acid receptor, it causes the receptor to undergo a conformational change that results in the opening of an ion channel. This allows positively charged ions, such as sodium and calcium, to flow into the cell, which can lead to depolarization and the firing of an action potential.
Biochemical and Physiological Effects:
(Z)-2-Amino-4-methyl-2-pentenoic acid has been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to enhance synaptic plasticity, which is the ability of neurons to change the strength of their connections in response to experience. This is thought to be one of the key mechanisms underlying learning and memory. (Z)-2-Amino-4-methyl-2-pentenoic acid has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using (Z)-2-Amino-4-methyl-2-pentenoic acid in lab experiments is that it is a relatively simple molecule that can be synthesized using a variety of methods. This makes it easy to obtain and work with in the lab. However, one limitation of using (Z)-2-Amino-4-methyl-2-pentenoic acid is that it is not a natural neurotransmitter, and its effects on the brain may be different from those of glutamate, which is the primary neurotransmitter involved in synaptic plasticity and learning and memory.
将来の方向性
There are a number of interesting future directions for research on (Z)-2-Amino-4-methyl-2-pentenoic acid. One area of interest is the development of drugs that target the (Z)-2-Amino-4-methyl-2-pentenoic acid receptor, which may have therapeutic potential in the treatment of a variety of neurological and psychiatric disorders. Another area of interest is the investigation of the role of (Z)-2-Amino-4-methyl-2-pentenoic acid in synaptic plasticity and learning and memory, and how it may be involved in the formation and consolidation of memories. Finally, researchers may also be interested in exploring the potential use of (Z)-2-Amino-4-methyl-2-pentenoic acid as a neuroprotective agent in the treatment of neurodegenerative diseases.
合成法
(Z)-2-Amino-4-methyl-2-pentenoic acid can be synthesized from a variety of starting materials, including L-glutamic acid, pyruvic acid, and ammonia. One common method for synthesizing (Z)-2-Amino-4-methyl-2-pentenoic acid involves the reaction of L-glutamic acid with pyruvic acid in the presence of ammonia and a catalyst. This reaction results in the formation of (Z)-2-Amino-4-methyl-2-pentenoic acid as well as other byproducts.
科学的研究の応用
(Z)-2-Amino-4-methyl-2-pentenoic acid has been the subject of a great deal of scientific research, particularly in the field of neuroscience. Researchers have investigated the mechanism of action of (Z)-2-Amino-4-methyl-2-pentenoic acid at the (Z)-2-Amino-4-methyl-2-pentenoic acid receptor, as well as its effects on synaptic plasticity and learning and memory.
特性
CAS番号 |
113586-23-5 |
|---|---|
製品名 |
(Z)-2-Amino-4-methyl-2-pentenoic acid |
分子式 |
C6H11NO2 |
分子量 |
129.16 g/mol |
IUPAC名 |
(Z)-2-amino-4-methylpent-2-enoic acid |
InChI |
InChI=1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h3-4H,7H2,1-2H3,(H,8,9)/b5-3- |
InChIキー |
TYAFIFFKPSWZRM-HYXAFXHYSA-N |
異性体SMILES |
CC(C)/C=C(/C(=O)O)\N |
SMILES |
CC(C)C=C(C(=O)O)N |
正規SMILES |
CC(C)C=C(C(=O)O)N |
同義語 |
dehydroleucine delta(Z)-leucine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




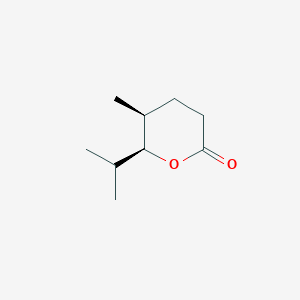
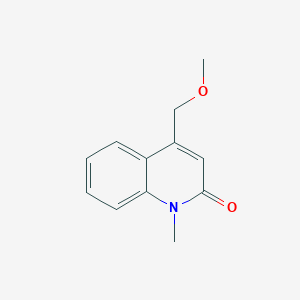
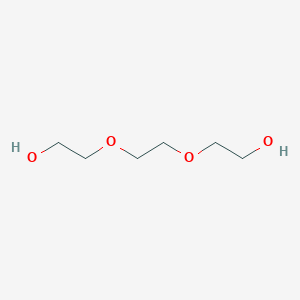

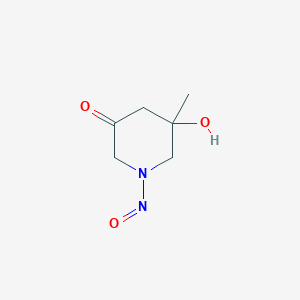

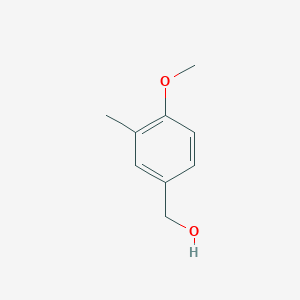

![[(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B49796.png)
![3-Cyclohexene-1,2-diol, 5-[(1R)-1,5-dimethyl-4-hexen-1-yl]-2-methyl-](/img/structure/B49802.png)

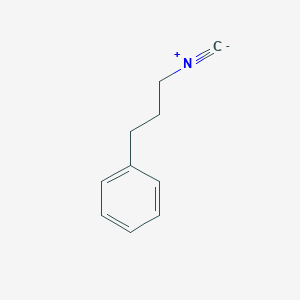
![6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B49806.png)